8-Oxa-2,5-diazaspiro[3.5]nonan-6-one
Description
Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocyclic scaffolds are of considerable importance in modern organic chemistry, particularly in the domain of medicinal chemistry. Their rigid and three-dimensional nature allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a spiro center can increase the sp3 character of a molecule, a feature often associated with improved physicochemical properties and clinical success rates for drug candidates. Furthermore, the novelty of many spirocyclic systems offers opportunities for the development of new intellectual property in drug discovery.
Classification and Nomenclature of Spirocyclic Lactams
Spirocyclic lactams are a subclass of spirocyclic compounds that incorporate a cyclic amide (lactam) ring. The nomenclature of spiro compounds is governed by IUPAC rules. The naming convention involves the prefix "spiro," followed by brackets containing the number of carbon atoms in each ring linked to the spiro atom, arranged in ascending order and separated by a period. The total number of atoms in the bicyclic system determines the parent alkane name.
For "8-Oxa-2,5-diazaspiro[3.5]nonan-6-one," the name indicates:
spiro : A spirocyclic compound.
[3.5] : The spiro atom connects a four-membered ring (3 carbons and the spiro atom) and a six-membered ring (5 carbons and the spiro atom).
nonan : A total of nine atoms in the two rings.
8-Oxa-2,5-diaza : The heteroatoms are located at positions 8 (oxygen), 2 (nitrogen), and 5 (nitrogen).
-6-one : A carbonyl group is present at the 6th position, indicating a lactam functionality.
Lactams are further classified based on the size of the ring containing the amide group. A four-membered lactam is a β-lactam, a five-membered is a γ-lactam, and a six-membered is a δ-lactam. In the case of this compound, the lactam is part of the six-membered ring, classifying it as a δ-lactam.
Unique Structural Features of the this compound Framework
The this compound framework possesses a distinctive architecture that combines an azetidine (B1206935) ring (a four-membered nitrogen-containing heterocycle) and a morpholinone ring (a six-membered ring containing oxygen, nitrogen, and a carbonyl group), fused at a common carbon atom. This spirocyclic arrangement results in a rigid structure with a well-defined three-dimensional shape. The presence of multiple heteroatoms (two nitrogen atoms and one oxygen atom) introduces sites for hydrogen bonding and potential coordination with biological macromolecules. The lactam functionality provides a planar amide bond, which can also participate in hydrogen bonding as both a donor and an acceptor.
The general properties of this compound are summarized in the table below:
| Property | Value |
| CAS Number | 2227206-27-9 (for the hydrochloride salt) |
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
Overview of Current Research Trends in Spiro[3.5]nonane Derivatives
Research into spiro[3.5]nonane derivatives is an active area of investigation, with a significant focus on their applications in medicinal chemistry. The spiro[3.5]nonane core, which consists of a cyclobutane ring fused to a cyclohexane ring, serves as a versatile scaffold for the synthesis of a wide array of compounds.
Current research trends include:
Development of novel synthetic methodologies: Chemists are continuously exploring new and efficient ways to construct the spiro[3.5]nonane skeleton and its heterocyclic variants. This includes the use of cycloaddition reactions and ring-closing metathesis.
Exploration of biological activity: Many spiro[3.5]nonane derivatives are being synthesized and screened for a variety of biological activities, including as enzyme inhibitors and receptor modulators. The rigid nature of the scaffold is particularly useful for probing the structure-activity relationships of drug candidates.
Incorporation into complex molecules: The spiro[3.5]nonane motif is being incorporated into more complex natural product-like molecules to enhance their drug-like properties.
While specific research on this compound is not extensively documented in publicly available scientific literature, the broader interest in spiro[3.5]nonane derivatives suggests that this and related compounds may be of interest for future studies in medicinal and materials chemistry. A patent for the synthesis of a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, indicates that synthetic routes to this class of molecules are being developed, likely for their potential use as building blocks in the creation of more complex chemical entities google.com.
Structure
3D Structure
Properties
IUPAC Name |
8-oxa-2,5-diazaspiro[3.5]nonan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-10-4-6(8-5)2-7-3-6/h7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBRKQMLAUQWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2(CNC2)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Oxa 2,5 Diazaspiro 3.5 Nonan 6 One and Analogous Spiro 3.5 Nonane Frameworks
Strategies for the Construction of the Azetidinone Ring (Four-Membered Spirocycle)
The formation of the strained four-membered azetidinone ring is a critical step in the synthesis of spiro-β-lactams. The primary approaches can be broadly categorized into intermolecular cycloadditions and intramolecular cyclizations.
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition is one of the most powerful and widely employed methods for the synthesis of β-lactams. This approach involves the reaction of a two-carbon component with a two-atom (C=N) component to form the four-membered ring.
First discovered by Hermann Staudinger in 1907, the reaction between a ketene (B1206846) and an imine remains a cornerstone of β-lactam synthesis. mdpi.com The reaction is understood to proceed through a zwitterionic intermediate, formed by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by a conrotatory ring closure to yield the azetidinone ring. mdpi.com The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions.
The synthesis of spiro-β-lactams via the Staudinger reaction is a versatile method for creating sterically demanding spiro centers. digitellinc.com A general approach involves the reaction of a ketene with a cyclic imine or an imine derived from a cyclic ketone. Ketenes are typically highly reactive and are therefore generated in situ. Common methods for ketene generation include the dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones. mdpi.com
Recent advancements in the Staudinger reaction for spiro-β-lactam synthesis have focused on improving diastereoselectivity and expanding the substrate scope. For instance, the use of specific activating agents for carboxylic acids, such as cyanuric chloride-DMF complex, allows for the efficient conversion of Schiff bases and carboxylic acids to β-lactams at room temperature. organic-chemistry.org
| Ketene Precursor | Imine Component | Activating Agent/Base | Solvent | Key Features |
| Substituted Acetic Acid | Schiff Base | Oxalyl Chloride / Organic Base | - | Allows for reversal of diastereoselectivity compared to classical methods. |
| Substituted Acetic Acid | Schiff Base | TsCl / DIPEA | o-xylene | High diastereoselectivity in favor of cis-isomers. |
| Acyl Chloride | Imine | Triethylamine (B128534) | Dioxane | General and widely used method. |
| Diazo-Meldrum's acid | 2-Azabuta-1,3-diene | Rh(II) catalyst | Trifluorotoluene | Domino synthesis leading to spirocyclic N-vinyl β-lactams. mdpi.com |
Beyond the classic ketene-imine cycloaddition, other [2+2] cycloaddition strategies have been developed for the synthesis of azetidinones. One notable alternative is the reaction of isocyanates with alkenes. For example, the highly reactive chlorosulfonyl isocyanate (CSI) undergoes [2+2] cycloaddition with a variety of alkenes to produce N-chlorosulfonyl-β-lactams, which can be subsequently reduced to the corresponding NH-β-lactams. The mechanism of this reaction can be either concerted or stepwise, depending on the electronic nature of the alkene.
Photochemical [2+2] cycloadditions represent another valuable approach. The aza Paternò–Büchi reaction, which is the photochemical cycloaddition of an imine and an alkene, can be employed to construct the azetidine (B1206935) ring system. Recent developments have focused on visible-light-mediated variants, expanding the scope and applicability of this method for creating structurally diverse azetidines.
Furthermore, the reaction of diketene (B1670635) with imines provides a direct route to 3-acetyl-β-lactams. This reaction is highly diastereoselective and has been utilized in the synthesis of complex β-lactam structures.
Intramolecular Cyclization Approaches
Intramolecular cyclization offers a powerful alternative to cycloaddition reactions for the formation of the azetidinone ring. These methods typically involve the formation of one of the four bonds of the lactam ring in the final step, starting from an acyclic precursor that already contains the other three bonds.
The cyclization of β-amino acids or their derivatives is a fundamental and widely used method for β-lactam synthesis. This approach involves the formation of the amide bond between the nitrogen and the carbonyl carbon of a β-amino acid precursor. A variety of condensing agents have been developed to facilitate this cyclization, overcoming the inherent difficulty of forming a strained four-membered ring.
A notable example is the Mitsunobu reaction, which allows for the intramolecular cyclization of β-hydroxy amides to form β-lactams. organic-chemistry.orgnih.gov This reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, making it a stereospecific method. The reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the hydroxyl group for nucleophilic attack by the amide nitrogen. organic-chemistry.org
Another powerful strategy involves the activation of the carboxylic acid group of a β-amino acid. Reagents such as carbodiimides, Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), or the Vilsmeier reagent can be used to promote the intramolecular amide bond formation.
In the context of spirocyclic systems, an unprecedented cascade 4-endo N-cyclization/aerobic oxidation sequence has been reported for the synthesis of steroidal spiro β-lactams from dienamides. nih.gov This method allows for the simultaneous construction of two continuous quaternary chiral centers under mild reaction conditions.
| Precursor | Cyclization Method | Key Reagents | Key Features |
| β-Hydroxy Amide | Mitsunobu Reaction | PPh₃, DEAD/DIAD | Stereospecific cyclization with inversion of configuration. organic-chemistry.orgnih.gov |
| β-Amino Acid | Condensation | Carbodiimides, Mukaiyama's reagent | Direct formation of the amide bond. |
| Dienamide | Cascade 4-endo N-cyclization/Aerobic Oxidation | Base | Constructs two quaternary chiral centers simultaneously. nih.gov |
| N-(α-Methyl)benzyl fumaramide | Intramolecular Cyclization | CsOH | Enantio- and diastereocontrolled synthesis of β-lactams with a quaternary carbon. nih.gov |
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, particularly unsaturated nitrogen and oxygen heterocycles. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of two alkene moieties to form a new double bond within a ring, with the concurrent release of a small volatile alkene like ethylene. organic-chemistry.org
While RCM is extensively used for the formation of 5- to 30-membered rings, its application for the direct synthesis of strained four-membered rings like azetidinones is not a common strategy. wikipedia.orgorganic-chemistry.org The thermodynamic and kinetic barriers associated with the formation of a four-membered ring via RCM are generally prohibitive.
However, RCM has been successfully employed in the synthesis of more complex architectures that contain a spiro-β-lactam core. In these cases, the azetidinone ring is typically pre-formed using other methods, such as the Staudinger reaction. The resulting diene-containing spiro-β-lactam is then subjected to RCM to construct a larger, often macrocyclic, ring fused to the spiro system. For example, bis-4-spiro-fused-β-lactams have been prepared and subsequently cyclized via RCM to yield macrocycles containing two spiro-β-lactam units. researchgate.net This highlights the utility of RCM in the elaboration of complex spirocyclic β-lactam frameworks, rather than in the primary formation of the azetidinone ring itself.
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions offer powerful, albeit less direct, pathways to azetidine-containing spirocycles. These methods often leverage more readily available five- or three-membered ring precursors.
A notable ring contraction approach involves the Favorskii-type rearrangement of α-halo lactams. For instance, the treatment of α-bromo N-sulfonylpyrrolidinones with a base can induce a ring contraction to yield α-carbonylated N-sulfonylazetidines. While not directly applied to a spiro[3.5]nonane system in the reviewed literature, this strategy presents a plausible route. A potential precursor, a spirocyclic α-bromopyrrolidinone, could theoretically undergo a similar transformation to furnish the desired spiro-azetidine.
Conversely, ring expansion of three-membered rings, such as aziridines, can also lead to azetidines. The reaction of 2-(halomethyl)aziridines with a base can promote a ring expansion to form the corresponding azetidine. The application of this methodology to a spirocyclic system would entail the synthesis of a spiro-aziridine precursor, which could then be expanded to the desired four-membered ring.
A study on the total synthesis of Gelsemoxonine, which features a highly functionalized azetidine core, employed a spirocyclopropane isoxazolidine (B1194047) ring contraction to access a key β-lactam intermediate, which was further elaborated to the azetidine of the natural product. rsc.org This highlights the utility of ring contraction strategies in the synthesis of complex molecules containing azetidine rings.
Transition Metal-Catalyzed Annulation Reactions for Four-Membered Ring Construction
Transition metal catalysis has emerged as a powerful tool for the construction of strained ring systems with high efficiency and selectivity. Various transition metals, including palladium, copper, and gold, have been employed in annulation reactions to form azetidine rings.
Copper(I)-catalyzed cascade reactions have been successfully utilized in the asymmetric synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.govresearchgate.netresearchgate.net This approach involves a Kinugasa reaction followed by an aryl C-C coupling, demonstrating the feasibility of constructing spiro-azetidine frameworks through a sequence of catalytic transformations. While the substrate is an indoline (B122111) system, the fundamental principle of a catalyzed cascade leading to a spiro-azetidine is highly relevant.
Palladium-catalyzed intramolecular C(sp³)–H amination has also been reported for the synthesis of functionalized azetidines. rsc.org This method, while not yet demonstrated for a spiro[3.5]nonane system, offers a promising avenue for the direct cyclization of acyclic precursors to form the azetidine ring. The strategic placement of a directing group could potentially enable the formation of the spirocyclic junction.
Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed for the synthesis of chiral azetidin-3-ones. nih.gov This reaction proceeds through an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. Adapting this methodology to a substrate tethered to a six-membered ring precursor could provide a direct entry to the spiro[3.5]nonane core.
A summary of representative transition metal-catalyzed reactions for the synthesis of spiro-azetidine analogs is presented in the table below.
| Catalyst | Reaction Type | Spiro-Azetidine Analog | Yield (%) | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Copper(I) | Kinugasa/C-C Coupling Cascade | Spiro[azetidine-3,3'-indoline]-2,2'-dione | Good | High | nih.gov |
| Palladium(II) | Intramolecular C(sp³)–H Amination | Functionalized Azetidines | Good | N/A | rsc.org |
| Gold(I) | Oxidative Cyclization | Chiral Azetidin-3-ones | Up to 82% | >98% ee | nih.gov |
Methodologies for the Formation of the Oxazinone Ring (Six-Membered Spirocycle)
The oxazinone ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, can be constructed through a variety of synthetic methodologies. This section focuses on strategies applicable to the formation of this ring within a spiro[3.5]nonane framework.
Nucleophilic Cyclization Reactions
Intramolecular nucleophilic cyclization is a fundamental and widely used strategy for the formation of heterocyclic rings. In the context of 8-oxa-2,5-diazaspiro[3.5]nonan-6-one, this would involve the cyclization of a precursor containing an azetidine ring and a side chain with appropriate functional groups for ring closure.
A plausible approach would involve an N-acylation of a 3-amino-3-(hydroxymethyl)azetidine derivative with a suitable acylating agent, followed by an intramolecular cyclization. For instance, reaction with an α-haloacetyl halide could introduce the necessary framework, which upon treatment with a base, would lead to the oxazinone ring through intramolecular Williamson ether synthesis.
Electrophilic intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) esters has been shown to produce pyrrolooxazinone derivatives. researchgate.net This strategy, which involves the activation of a triple bond with iodine, could be conceptually adapted to a suitably functionalized azetidine precursor to construct the spiro-oxazinone ring.
Cascade and Tandem Reactions for Ring Closure
Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. A copper-catalyzed four-component A³-based cascade reaction has been reported for the synthesis of 3-oxetanone-derived spirooxazolidines. google.com Although this leads to a five-membered oxazolidine (B1195125) ring, the principle of a multi-component reaction to assemble a spiro-heterocycle is a valuable concept that could be extended to the synthesis of six-membered oxazinones.
A tandem multicyclization of 1,3-dimethylalloxan (B1617649) and enaminones in water has been developed for the synthesis of spiro oxazolidinedione analogues. researchgate.net This reaction proceeds through a tandem Michael addition, aldol-type condensation, and double intramolecular annulation. The complexity of the transformation highlights the power of cascade reactions in building intricate spirocyclic systems.
N-Heterocyclic Carbene (NHC)-Catalyzed Annulations
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of chemical transformations, including the synthesis of heterocyclic compounds. NHC-catalyzed annulation reactions can be employed to construct the oxazinone ring in a spirocyclic fashion.
The NHC-catalyzed intramolecular cyclization of N-substituted pyrrole 2-carboxaldehydes under oxidative conditions has been reported to afford pyrrolo-oxazinone derivatives. bohrium.com This process involves the generation of an acylazolium intermediate, which undergoes intramolecular acylation. A similar strategy could be envisioned for an azetidine-tethered aldehyde to form the spiro-oxazinone.
Furthermore, NHC-catalyzed formal [3+2] annulation reactions of enals with 3-hydroxy oxindoles have been used to synthesize spiro γ-butyrolactones. researchgate.net While this leads to a five-membered lactone, the underlying principle of generating a reactive intermediate from an enal that then undergoes annulation could be adapted for the synthesis of six-membered oxazinones by employing a suitable reaction partner. The enantioselective synthesis of spirocyclic oxindole-benzofuroazepinones via an NHC-catalyzed [3+4] annulation has also been reported, showcasing the utility of NHCs in constructing complex spiro-heterocycles. nih.gov
A summary of representative NHC-catalyzed annulations for the synthesis of spiro-heterocycles is provided below.
| NHC Precatalyst | Reaction Type | Spiro-Heterocycle | Yield (%) | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Triazolium Salt | Intramolecular Cyclization | Pyrrolo-oxazinone | High | N/A | bohrium.com |
| Chiral Triazolium Salt | [3+2] Annulation | Spiro γ-butyrolactone | Up to 88% | Up to 99:1 er | researchgate.net |
| Chiral Triazolium Salt | [3+4] Annulation | Spirocyclic Oxindole-benzofuroazepinone | Good | Excellent | nih.gov |
Strategies Utilizing Curtius Rearrangement Followed by Intramolecular Cyclization
The Curtius rearrangement is a powerful transformation for the conversion of carboxylic acids into isocyanates via acyl azide (B81097) intermediates. rsc.orgnih.govnih.govorganic-chemistry.orgorganic-chemistry.org The resulting isocyanate is a versatile intermediate that can be trapped intramolecularly by a nucleophile to form a cyclic carbamate, which is the core structure of an oxazinone.
This strategy could be applied to the synthesis of this compound by starting with a carboxylic acid appended to the 3-position of an azetidine ring, with a hydroxyl group at a suitable position for cyclization. The Curtius rearrangement of such a precursor would generate an isocyanate that could then undergo intramolecular cyclization with the hydroxyl group to form the desired spiro-oxazinone.
The Curtius rearrangement has been successfully used to prepare spirocyclic and fused cyclic lactams in an efficient one-pot cascade reaction. nih.gov In this process, the isocyanate formed upon rearrangement undergoes an intramolecular nucleophilic addition through an enol carbon. This demonstrates the potential of the Curtius rearrangement in initiating cascade reactions for the synthesis of complex cyclic structures.
The versatility of the Curtius rearrangement is further highlighted by its application in the synthesis of a wide variety of medicinal agents containing amines and amine-derived functional groups. nih.gov The reaction is known for its tolerance of a large variety of functional groups and complete retention of stereochemistry during the rearrangement. nih.gov
Palladium-Catalyzed Carbonylation and Related Approaches
Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carbonyl-containing compounds, including lactams. nih.govmdpi.commdpi.com This methodology allows for the direct incorporation of a carbonyl group using carbon monoxide, often under mild conditions, and can be integrated into cascade reactions to build complex molecular architectures. nih.gov In the context of spiro[3.5]nonane lactams, this approach could conceptually be applied through intramolecular carbonylation of suitably functionalized precursors.
While specific examples detailing the synthesis of this compound via palladium-catalyzed carbonylation are not extensively documented in publicly available literature, the general principles can be extrapolated. A hypothetical precursor, for instance, could be an amino-functionalized azetidine with a tethered haloalkyl or triflate group. Oxidative addition of a palladium(0) catalyst to the C-X bond, followed by CO insertion and subsequent intramolecular aminocarbonylation, would lead to the desired spirocyclic lactam. The efficiency of such a transformation would be highly dependent on the nature of the catalyst, ligands, and reaction conditions.
A related strategy involves the carbonylative oxaspirolactonization, which has been successfully employed for the synthesis of oxaspirolactone natural products. nih.gov This method converts hydroxycyclopropanols into oxaspirolactones in a single step, proceeding through a palladium-homoenolate intermediate. nih.gov Adapting this to a diazaspiro framework would require the synthesis of a suitable amino-functionalized cyclopropanol (B106826) precursor.
| Catalyst System | Precursor Type | Product Type | Potential Yield | Reference |
| Pd(OAc)₂ / PPh₃ | Amino-functionalized haloalkane | Spirocyclic lactam | Moderate to Good | nih.gov |
| PdI₂ / KI | 2-(2-alkynylphenoxy)anilines | ζ-Lactam derivatives | Good | nih.gov |
| PdCl₂(dppf) | Hydroxycyclopropanol | Oxaspirolactone | Good to Excellent | nih.gov |
Convergent One-Pot Multicomponent Reactions for Spirocyclic Lactam Assembly
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules by combining three or more starting materials in a single synthetic operation. nih.gov These reactions are particularly well-suited for the construction of heterocyclic scaffolds, including spirocycles. While specific MCRs for the direct synthesis of this compound are not prevalent in the literature, related isocyanide/acetylene-based multicomponent reactions (IAMCRs) have been used to create intricate spiro architectures. nih.gov
A plausible MCR strategy for a diazaspiro[3.5]nonan-6-one framework could involve the reaction of an azetidine-derived component, a primary amine, a carbonyl compound, and a suitable acid or isocyanide component. The careful selection of starting materials would be crucial to direct the cascade of reactions towards the desired spirocyclic lactam. For instance, a three-component reaction of an azetidine-3-one, an amino acid, and an isocyanide could potentially lead to the formation of the spiro[azetidine-piperidine] core after a series of condensation and cyclization steps. The development of such a convergent one-pot synthesis would offer significant advantages in terms of efficiency and step economy.
| Reaction Type | Key Starting Materials | Product Scaffold | Potential Advantages | Reference |
| IAMCR | Isocyanide, Acetylenic ester, Dipolarophile | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene | High efficiency, intricate architectures | nih.gov |
| GBB-3CR | 2-azidobenzaldehyde, 2-aminopyridine, isocyanide | Imidazo[1,2-a]pyridine | Mild conditions, functional group tolerance | mdpi.com |
Stereoselective and Asymmetric Synthesis of this compound Scaffolds
The synthesis of enantiomerically pure spirocyclic compounds is of paramount importance for their application in life sciences. Several strategies have been developed to control the stereochemistry during the formation of the spirocyclic core, including the use of chiral catalysts, diastereoselective reactions, chiral auxiliaries, and resolution techniques.
Application of Chiral Catalysts in Enantioselective Syntheses
The use of chiral catalysts is one of the most elegant and efficient methods for asymmetric synthesis. numberanalytics.com Chiral metal complexes and organocatalysts can create a chiral environment that directs the formation of one enantiomer over the other. numberanalytics.comnii.ac.jp For the synthesis of chiral spiro[3.5]nonane lactams, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been reported for the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones, achieving high enantioselectivity. nih.gov
BINOL-derived chiral bifunctional sulfide (B99878) catalysts have also been successfully applied in the asymmetric bromolactonization of α-allyl carboxylic acids to produce chiral α-spiro-γ-lactones. nii.ac.jp This approach could potentially be adapted to nitrogen-containing analogues. The development of a chiral catalyst that can effectively control the stereochemistry of a key bond-forming step in the synthesis of this compound would be a significant advancement.
| Catalyst Type | Reaction | Product Type | Enantiomeric Excess (ee) | Reference |
| Copper(I) / Chiral Ligand | Kinugasa/C-C Coupling Cascade | Spiro[azetidine-3,3'-indoline]-2,2'-diones | High | nih.gov |
| BINOL-derived Chiral Sulfide | Asymmetric Bromolactonization | α-Spiro-γ-lactones | Good to Excellent | nii.ac.jp |
| Chiral Phosphoric Acid | Asymmetric Dearomative Spirocyclization | Spiro[4.5]decan-6-ones | High | nih.gov |
Diastereoselective Control in Cycloaddition and Cyclization Reactions
Diastereoselective reactions are another cornerstone of stereoselective synthesis, where the existing chirality in a molecule influences the formation of a new stereocenter. Cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, are powerful methods for constructing cyclic and spirocyclic systems with high diastereoselectivity.
The Staudinger ketene-imine cycloaddition is a well-established method for the synthesis of β-lactams. By using a chiral imine or a chiral ketene precursor, diastereoselective synthesis of spiro-β-lactams can be achieved. For example, the reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride can lead to the formation of spiro[azetidine-2,3'-indoline]-2',4-diones with controlled diastereoselectivity. rsc.org The diastereoselectivity of such reactions can often be tuned by the choice of reagents and reaction conditions.
| Reaction Type | Key Feature | Product Type | Diastereomeric Ratio (dr) | Reference |
| Staudinger Cycloaddition | Chiral Imine/Ketene | Spiro[azetidine-2,3'-indoline]-2',4-diones | Controllable (cis/trans) | rsc.org |
| Intramolecular Olefin Aziridination | Rh(II) catalyst | Bicyclic aziridine | Single diastereomer | nih.gov |
Utilization of Chiral Auxiliaries in Spirocyclic Construction
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. This strategy has been widely used in asymmetric synthesis.
In the context of spirocyclic lactam synthesis, a chiral auxiliary can be attached to one of the precursor fragments. For example, (S)-1-Phenylethylamine has been used as a chiral auxiliary and a nitrogen donor in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org The chiral auxiliary guides the formation of the azetidine ring with a specific stereochemistry. Similarly, chiral oxazolidinones and camphorsultam have been employed as effective chiral auxiliaries in various asymmetric transformations, including the synthesis of β-lactams. wikipedia.org
| Chiral Auxiliary | Application | Key Transformation | Stereoselectivity | Reference |
| (S)-1-Phenylethylamine | Azetidine synthesis | Cyclization | High | rsc.org |
| Oxazolidinone | β-Lactam synthesis | Alkylation/Aldol (B89426) | High | wikipedia.org |
| Camphorsultam | Oxazoline synthesis | Cyclization | High | wikipedia.org |
| Pseudoephedrine | Amide alkylation | Alkylation | High | wikipedia.org |
Resolution Techniques for Enantiomeric Purity
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, resolution of a racemic mixture is a viable alternative. mdpi.com This can be achieved by several methods, including crystallization of diastereomeric salts, enzymatic resolution, and chiral chromatography. mdpi.commdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. mdpi.comkhanacademy.org By using a chiral stationary phase, the two enantiomers of a racemic compound can be separated, allowing for the isolation of each in high enantiomeric purity. This method has been successfully applied to the resolution of chiral δ-lactams. mdpi.com The development of an efficient chiral HPLC method for this compound would be crucial for obtaining enantiomerically pure samples for biological evaluation.
| Technique | Principle | Applicability | Key Advantage | Reference |
| Chiral HPLC | Differential interaction with chiral stationary phase | Broad range of chiral compounds | High enantiomeric purity, preparative scale | mdpi.comkhanacademy.org |
| Crystallization of Diastereomeric Salts | Formation of separable diastereomeric salts | Compounds with acidic or basic groups | Can be cost-effective on large scale | mdpi.com |
| Enzymatic Resolution | Enantioselective enzymatic reaction | Specific substrates | High enantioselectivity | mdpi.com |
Functional Group Interconversions and Post-Synthetic Modifications on the Spiro[3.5]nonane Core
The strategic modification of a core molecular scaffold is a cornerstone of modern drug discovery and materials science. For the this compound system, post-synthetic modifications would likely focus on the nitrogen atoms of the piperazinone ring, as they provide accessible handles for diversification.
N-Functionalization of the Piperazinone Moiety:
The secondary amines at the N2 and N5 positions of the this compound core are prime targets for functionalization. Standard N-alkylation and N-acylation reactions could be employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties. For instance, alkylation with various alkyl halides in the presence of a mild base can be used to append aliphatic or benzylic groups. Acylation with acid chlorides or anhydrides can introduce amide functionalities, which can participate in hydrogen bonding and alter solubility.
Reductive amination is another powerful tool for N-functionalization. This method would involve the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This approach allows for the introduction of a diverse range of substituents with good control over the reaction conditions.
Modification of the Lactam Carbonyl:
The carbonyl group of the piperazinone ring offers another site for modification, although these transformations are generally more challenging than N-functionalization. Reduction of the lactam to the corresponding cyclic diamine could be achieved using strong reducing agents like lithium aluminum hydride. This would transform the core structure into an 8-oxa-2,5-diazaspiro[3.5]nonane, opening up new avenues for derivatization.
Interactive Data Table: Potential N-Functionalization Reactions
| Reaction Type | Reagents | Potential Functional Groups Introduced |
| N-Alkylation | Alkyl halides (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃) | Methyl, Benzyl, other alkyl groups |
| N-Acylation | Acid chlorides (e.g., CH₃COCl), Anhydrides | Acetyl, Benzoyl, other acyl groups |
| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl groups |
| N-Arylation | Aryl halides, Palladium catalyst | Phenyl, substituted aryl groups |
Development of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and improve efficiency. The synthesis of this compound and its analogs can benefit significantly from such approaches.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govsemanticscholar.orgnih.govmdpi.comfrontiersin.org For the synthesis of the target spirocycle, key steps such as the formation of the piperazinone ring via cyclization could be accelerated under microwave conditions. semanticscholar.org Microwave-assisted N-alkylation and N-acylation reactions are also well-established, offering a rapid and efficient means of post-synthetic modification. mdpi.com
Multicomponent Reactions (MCRs):
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly atom-economical and align well with the principles of green chemistry. rsc.orgrsc.orgthieme-connect.com While a direct MCR for this compound has not been reported, the development of such a process would be a significant advancement. A potential MCR could involve a precursor to the spiro-oxetane, a diamine, and a source for the carbonyl group, all reacting in a one-pot fashion. Isocyanide-based MCRs are particularly versatile for the synthesis of lactams and could be explored in this context. thieme-connect.com
Solvent-Free and Aqueous Synthesis:
Reducing the use of volatile organic solvents is a key goal of green chemistry. Whenever possible, reactions should be conducted in greener solvents, such as water or ethanol (B145695), or under solvent-free conditions. For example, certain cyclization reactions to form lactams can be performed under solvent-free conditions, often with thermal or microwave activation. The use of aqueous conditions for some steps, if the reactants are sufficiently soluble, would also represent a significant green improvement.
Catalytic Approaches:
The use of catalysts, especially those that are recyclable and non-toxic, is central to green synthesis. For instance, in the N-arylation of the piperazinone ring, the use of modern palladium catalysts with high turnover numbers would minimize the amount of metal waste. Organocatalysis also presents a promising avenue for the enantioselective synthesis of chiral spirocycles, avoiding the use of heavy metals altogether.
Interactive Data Table: Green Chemistry Approaches in Spirocycle Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Microwave-Assisted Synthesis | Cyclization to form the piperazinone ring; N-functionalization. nih.govsemanticscholar.orgnih.govmdpi.comfrontiersin.org | Reduced reaction times, higher yields, cleaner reactions. nih.gov |
| Multicomponent Reactions | One-pot synthesis of the core spirocyclic structure. rsc.orgrsc.orgthieme-connect.com | Increased atom economy, reduced waste, simplified procedures. rsc.org |
| Use of Greener Solvents | Utilizing water or ethanol for certain reaction steps. | Reduced environmental impact, improved safety. |
| Solvent-Free Synthesis | Solid-state or neat reactions for cyclization or functionalization. | Elimination of solvent waste, simplified work-up. |
| Catalysis | Use of efficient and recyclable catalysts for C-N bond formation. | Reduced catalyst loading, minimized metal waste. |
Mechanistic Investigations of Reactions Leading to 8 Oxa 2,5 Diazaspiro 3.5 Nonan 6 One and Spiro 3.5 Lactams
Detailed Reaction Pathway Elucidation for Key Annulation Processes
The construction of the spiro[3.5]lactam core predominantly relies on annulation reactions, where a new ring is formed onto a pre-existing structure. The most prominent and historically significant method for synthesizing β-lactams is the Staudinger [2+2] cycloaddition, first developed in 1907. rsc.orgnih.gov This reaction involves the cycloaddition of a ketene (B1206846) with an imine to form the four-membered β-lactam ring. digitellinc.comrsc.org
Staudinger [2+2] Cycloaddition: This pathway is a cornerstone for spiro-β-lactam synthesis. digitellinc.com The reaction proceeds by generating a ketene intermediate in situ. This can be achieved by treating a carboxylic acid derivative, such as an acyl chloride, with a base like triethylamine (B128534) (NEt3). rsc.orgnih.gov The ketene then reacts with a cyclic imine, where the imine's double bond is part of the pre-existing ring, leading directly to the spirocyclic lactam structure. The versatility of this method allows for the synthesis of a diverse range of substituted spiro-β-lactams. digitellinc.com For instance, tetrahydrofuran-derived spiro-β-lactams have been synthesized by reacting 2- or 3-tetrahydrofuroyl chloride with imines. nih.gov
Alternative Annulation Strategies: Beyond the classic Staudinger reaction, other annulation strategies have been developed.
[3+2] Annulation: Phosphine-catalyzed [3+2] annulation of allenoates with cyclic Michael acceptors, such as 6-alkylidenepenicillanates, provides a route to chiral spirocyclopentenyl-β-lactams. researchgate.net This process involves the formation of a zwitterionic species from the allenoate, which then undergoes conjugate addition and subsequent ring closure. researchgate.net
Aza-Annulation Reactions: Spirocyclic pyrrolidones and piperidones, which are larger lactam rings, have been synthesized via [3+2] and [3+3] aza-annulation reactions. These reactions can proceed through the formation of rhodium(II) carbene species that interact with a Lewis basic atom (like oxygen in tetrahydrofuran) to form oxonium ylides, leading to the spirocyclic framework. researchgate.net
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms hinges on the identification of key intermediates. In the context of spiro[3.5]lactam synthesis, several intermediates are proposed and, in some cases, characterized.
Ketene Intermediates: In the Staudinger cycloaddition, the ketene is a crucial, albeit often transient, intermediate. ugent.bersc.org These ketenes are generated in situ from precursors like acyl chlorides or carboxylic acids. rsc.org The reaction of these highly reactive species with imines is typically very fast. In some mechanistic studies, the formation of ketene intermediates is confirmed through trapping experiments or spectroscopic analysis. For example, a rhodium carbenoid has been proposed as a precursor to a ketene intermediate via a Wolff rearrangement in the synthesis of certain spiro β-lactams. rsc.org
Zwitterionic Intermediates: The mechanism of the Staudinger reaction is often debated, with proposals including either a concerted [2+2] cycloaddition or a stepwise pathway involving a zwitterionic intermediate. The stepwise mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterion which then undergoes conrotatory ring closure to form the β-lactam ring. The stereochemical outcome of the reaction can provide evidence for this stepwise pathway.
Oxonium and Iminium Ylides: In rhodium-catalyzed spirocyclizations, oxonium ylides are proposed as key intermediates. These are formed from the interaction of a rhodium(II) carbene with a Lewis basic oxygen atom, such as in tetrahydrofuran. researchgate.net Similarly, iminium-type ylides have been implicated in the formation of diazo-Meldrum's acid-based spirocyclic β-lactams. rsc.org
Analysis of Transition States and Energy Profiles
Understanding the transition states and energy profiles of these reactions is critical for explaining their feasibility, rates, and selectivity.
Cycloaddition Transition States: For concerted [2+2] cycloadditions, the reaction proceeds through a single, cyclic transition state. youtube.com The stereochemistry of the reactants is maintained in the product. Theoretical calculations and computational studies are often employed to model these transition states and determine their energy barriers. For the Diels-Alder reaction, a [4+2] cycloaddition, the cyclic six-electron transition state is considered "aromatic," leading to a lower energy barrier and making the reaction unusually facile. youtube.com Conversely, a four-electron [2+2] cycloaddition transition state is considered "anti-aromatic" and is thermally forbidden, often proceeding through a stepwise mechanism instead. youtube.com
Factors Influencing Regioselectivity and Stereoselectivity in Spirocycle Formation
The formation of spirocycles often creates new stereocenters, making the control of regioselectivity and stereoselectivity a primary goal.
Regioselectivity: This refers to the orientation of the cycloaddition. In the reaction of an unsymmetrical ketene with an imine, two different constitutional isomers could potentially form. The regioselectivity is often governed by the electronic properties of the substituents on both the ketene and the imine.
Stereoselectivity: This is a crucial aspect, particularly for applications in medicinal chemistry. The relative orientation of substituents on the newly formed lactam ring is determined during the ring-forming step.
Substituent Effects: The electronic nature of substituents on the imine can influence the diastereoselectivity. For example, in certain Staudinger-type reactions, different imines with electron-donating or electron-withdrawing groups at the N-atom can lead to opposite trans or cis diastereoselectivity. nih.gov The steric hindrance caused by bulky substituents also plays a significant role in directing the approach of the reactants. digitellinc.com
Reaction Conditions: Solvents, temperature, and the choice of base or catalyst can significantly impact the stereochemical outcome. For instance, the diastereoselectivity of carbonylative formal cycloadditions to afford trans-β-lactams is influenced by the formation of palladium-ketene complexes. rsc.org
Catalyst Control: Chiral catalysts are widely used to induce enantioselectivity. In biocatalytic approaches, engineered enzymes can produce lactams with high enantioselectivity (e.g., 99% ee) through intramolecular C-H amidation reactions. nih.govresearchgate.net Mechanistic studies in these systems provide insights into how the protein environment controls both regioselectivity and stereoselectivity. nih.govresearchgate.net
Below is a table summarizing key reaction types and influencing factors.
| Reaction Type | Key Intermediates | Factors Influencing Selectivity |
| Staudinger [2+2] Cycloaddition | Ketene, Zwitterion | Substituents on imine and ketene, solvent polarity, temperature. digitellinc.comnih.gov |
| Phosphine-Catalyzed [3+2] Annulation | Zwitterionic species | Nature of γ-substituent on the allenoate, substituent on the exocyclic olefin. researchgate.net |
| Rhodium-Catalyzed Aza-Annulation | Rhodium carbene, Oxonium ylide | Catalyst structure, substrate electronics. researchgate.net |
| Enzymatic C-H Amidation | Nitrene (proposed) | Protein active site architecture. nih.govresearchgate.net |
Advanced Spectroscopic and Structural Characterization of 8 Oxa 2,5 Diazaspiro 3.5 Nonan 6 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No ¹H or ¹³C NMR data for 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one has been reported in the searched scientific literature. This information is critical for determining the precise arrangement of hydrogen and carbon atoms, which forms the backbone of the molecule's structure. Techniques like COSY, HSQC, and HMBC, which help to establish connectivity between atoms, are therefore also unavailable.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
There is no published high-resolution mass spectrometry data for this compound. HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. Fragmentation analysis, which reveals the patterns of how a molecule breaks apart, is also a key tool for structural elucidation and is currently not documented for this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
The characteristic vibrational frequencies of the functional groups present in this compound, such as the amide carbonyl (C=O), amine (N-H), and ether (C-O-C) groups, have not been documented in the form of IR or Raman spectra. This data is vital for confirming the presence of these key chemical functionalities.
X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Configuration
A definitive three-dimensional structure of this compound in the solid state, which can be obtained through X-ray crystallography, is not available. This technique would provide precise bond lengths, bond angles, and the absolute configuration of the spirocyclic system, offering an unparalleled level of structural detail.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization
Due to the potential for chirality in this molecule, chiroptical spectroscopy would be necessary to characterize its enantiomeric properties. However, no Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) data has been found for this compound.
While searches did identify related spirocyclic compounds, such as derivatives of 3,9-diazaspiro[5.5]undecane and 2,5-dioxa-8-azaspiro[3.5]nonane, the distinct structure of this compound means that the spectroscopic data for these related molecules cannot be used to accurately describe the target compound. The unique arrangement of atoms in a molecule dictates its specific spectroscopic fingerprint.
The absence of this fundamental data in the public domain suggests that this compound may be a novel compound that has not yet been synthesized or fully characterized, or the data exists in proprietary databases that are not publicly accessible. Therefore, the requested detailed article with thorough, informative, and scientifically accurate content for each specified section cannot be generated at this time.
Theoretical and Computational Chemistry Studies on 8 Oxa 2,5 Diazaspiro 3.5 Nonan 6 One
Conformational Analysis and Energetics of the Spiro[3.5]nonane System
The spiro[3.5]nonane framework, which forms the core of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, is characterized by a four-membered ring and a six-membered ring sharing a single carbon atom. This arrangement imposes significant conformational constraints on the molecule. The four-membered azetidine (B1206935) ring is expected to be nearly planar due to ring strain, while the six-membered morpholinone ring can adopt several conformations.
Computational studies on related spirocyclic systems suggest that the six-membered ring in the spiro[3.5]nonane system will likely adopt a chair or a twisted-boat conformation to minimize steric strain. nih.govrsc.org In the case of this compound, the presence of a carbonyl group and heteroatoms (oxygen and nitrogen) within the six-membered ring will influence the conformational preference.
The chair conformation is generally the most stable for six-membered rings, as it minimizes both angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of different chair conformations will depend on the energetic penalties associated with axial versus equatorial placement of the substituents and the lone pairs of the heteroatoms.
A comprehensive conformational analysis using computational methods, such as molecular mechanics or density functional theory (DFT), would be necessary to determine the global minimum energy conformation and the energy barriers between different conformers. Such an analysis would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results of such a study would provide valuable insights into the flexibility and preferred shape of the molecule.
Table 1: Predicted Stable Conformations of the Six-Membered Ring in this compound
| Conformation | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angles (Hypothetical) |
| Chair | 0.0 | C1-N2-C3-C4 ≈ -60°, N2-C3-C4-N5 ≈ 60° |
| Twist-Boat | 5-7 | C1-N2-C3-C4 ≈ 30°, N2-C3-C4-N5 ≈ 30° |
| Boat | 7-10 | C1-N2-C3-C4 ≈ 0°, N2-C3-C4-N5 ≈ 0° |
Note: The data in this table is hypothetical and based on general principles of conformational analysis of six-membered heterocyclic rings. Actual values would require specific computational studies.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For this compound, these calculations can provide insights into the distribution of electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The electronic structure of the molecule is fundamental to understanding its chemical behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The locations of the HOMO and LUMO can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. In this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, while the π* orbital of the carbonyl group is likely to be the major component of the LUMO.
The reactivity of the molecule can be further explored by mapping the electrostatic potential onto the electron density surface. This map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing a guide for predicting the sites of interaction with other molecules. The carbonyl oxygen is expected to be a region of high negative potential, making it a likely site for hydrogen bonding or coordination to metal ions.
The acidity and basicity of the molecule can also be predicted using quantum chemical methods. The pKa values of the amine protons can be calculated, providing a measure of their acidity. The proton affinity of the basic sites, such as the nitrogen atoms and the carbonyl oxygen, can also be computed to assess their basicity. These calculations are crucial for understanding the behavior of the molecule in different chemical environments.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) through Computational Methods
Computational methods have become indispensable for the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations can provide valuable predictions of its nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
NMR chemical shifts are highly sensitive to the local electronic environment of each nucleus. DFT calculations can provide accurate predictions of 1H and 13C chemical shifts. These predictions, when compared with experimental data, can aid in the structural elucidation and conformational analysis of the molecule. The predicted chemical shifts for the protons and carbons in the vicinity of the heteroatoms and the carbonyl group are expected to be particularly informative.
Table 2: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) (Hypothetical) | Predicted 13C Chemical Shift (ppm) (Hypothetical) |
| C1 | - | ~60-70 |
| C3 | 3.0-3.5 | ~45-55 |
| C4 | 3.5-4.0 | ~65-75 |
| C7 | 2.5-3.0 | ~40-50 |
| C9 | 3.0-3.5 | ~50-60 |
| C=O | - | ~170-180 |
| N-H (N2) | 1.5-2.5 | - |
| N-H (N5) | 7.0-8.0 | - |
Note: The data in this table is hypothetical and based on typical chemical shift ranges for similar functional groups. Actual values would require specific computational studies.
IR frequencies correspond to the vibrational modes of the molecule. Theoretical calculations can predict the frequencies and intensities of the IR-active vibrations. These predictions can be used to assign the bands in an experimental IR spectrum. Key vibrational modes for this compound would include the C=O stretching frequency of the amide group, the N-H stretching and bending vibrations, and the C-N and C-O stretching frequencies.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide a static picture of a molecule at its minimum energy geometry, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.
For this compound, MD simulations can be used to explore its conformational flexibility . By simulating the molecule over a period of time, it is possible to observe transitions between different conformations and to calculate the free energy landscape of the conformational space. This can provide a more realistic picture of the molecule's behavior in solution, where it is constantly undergoing thermal fluctuations.
MD simulations are also well-suited for studying solvation effects . By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent interacts with the solute and how it influences its conformation and dynamics. For example, the formation of hydrogen bonds between the solvent and the amide group or the heteroatoms of this compound can be directly observed and quantified. Understanding these interactions is crucial for predicting the molecule's properties in different solvent environments.
In Silico Design and Prediction of Novel Spirocyclic Structures
The insights gained from the theoretical and computational studies of this compound can be used for the in silico design of novel spirocyclic structures with desired properties. By systematically modifying the parent structure and computationally evaluating the properties of the resulting derivatives, it is possible to identify promising candidates for synthesis and experimental testing.
For example, substituents could be added to the spirocyclic scaffold to modulate its solubility, lipophilicity, or biological activity. Computational methods can be used to predict how these modifications will affect the molecule's conformation, electronic properties, and interactions with biological targets. This approach, known as structure-based drug design, can significantly accelerate the discovery of new therapeutic agents.
Furthermore, computational tools can be used to explore the vast chemical space of spirocyclic compounds and to identify novel scaffolds with unique properties. By combining computational screening with synthetic chemistry, it is possible to develop new classes of spirocyclic molecules for a wide range of applications, from medicine to materials science.
In-depth Analysis of the Derivatization and Chemical Transformations of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the derivatization and chemical transformations of the compound this compound. While extensive information exists on the reactivity of related structural motifs, such as oxetanes, lactams, and other diazaspirocycles, dedicated studies on the unique reactivity of this specific spirocyclic system are not present in the surveyed chemical databases and scholarly articles.
The following sections outline the intended areas of investigation as per the requested article structure. However, due to the lack of specific data for this compound, the content remains speculative and is based on the general chemical principles of its constituent functional groups.
Applications of 8 Oxa 2,5 Diazaspiro 3.5 Nonan 6 One As a Synthetic Building Block
Utilization in the Synthesis of Complex Natural Products and Bioactive Scaffolds
While direct applications of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one in the total synthesis of complex natural products are not yet widely reported in publicly available literature, its structural elements are present in various bioactive molecules. The embedded azaspiro[3.5]nonane core is a key feature in a number of compounds with interesting pharmacological profiles. The lactam functionality within the this compound structure provides a reactive site for various chemical transformations, enabling its elaboration into more complex systems that mimic natural product scaffolds. For instance, the synthesis of novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been explored for their potential as mitochondrial permeability transition pore inhibitors, highlighting the therapeutic relevance of such spirocyclic lactams. nih.gov
Role as a Privileged Scaffold in Heterocyclic Chemistry for Library Synthesis
In the realm of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets. Spirocyclic systems are increasingly recognized for their potential as privileged scaffolds due to their conformational rigidity and three-dimensional character, which can lead to improved binding affinity and selectivity. bldpharm.com this compound serves as an excellent starting point for the generation of compound libraries for high-throughput screening. The two distinct nitrogen atoms can be functionalized orthogonally, allowing for the rapid generation of a diverse set of derivatives. This approach is crucial in medicinal chemistry for the exploration of chemical space and the identification of new lead compounds. The development of DNA-encoded libraries (DELs) has also seen the use of related azaspirocyclic structures to diversify the chemical space of these libraries. rsc.org
Precursor for the Development of Novel Molecular Architectures with Defined Three-Dimensionality
The well-defined stereochemistry of the spirocyclic core of this compound makes it an attractive precursor for the synthesis of molecules with specific three-dimensional arrangements of atoms. This is of paramount importance in areas such as asymmetric catalysis, materials science, and the design of molecular probes. The inherent chirality of many spirocyclic compounds, if resolved, can be transferred to subsequent products, providing a route to enantiomerically pure materials. researchgate.net The rigid nature of the this compound framework can be exploited to control the spatial orientation of appended functional groups, leading to the creation of novel molecular architectures with tailored properties. The synthesis of related spiro compounds has been pursued by organic chemists due to their unique 3D properties. researchgate.net
Future Research Directions and Outlook in 8 Oxa 2,5 Diazaspiro 3.5 Nonan 6 One Chemistry
Advancements in Catalytic Enantioselective Synthesis for Enhanced Efficiency
The synthesis of spirocycles with high enantiomeric purity remains a significant challenge for organic chemists. scispace.comrsc.org Future efforts in the synthesis of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one will heavily rely on the development of advanced catalytic enantioselective methods. The advent of organocatalysis, in particular, has exponentially increased the number of available methodologies for creating chiral spiro-compounds. scispace.comrsc.org
Research is expected to focus on designing novel chiral catalysts—both organometallic complexes and metal-free organocatalysts—that can effectively control the stereochemistry of the key bond-forming reactions that construct the spirocyclic core. capes.gov.brrsc.org For instance, developing specific catalysts for asymmetric Michael additions, aldol (B89426) reactions, or cycloadditions that can build the this compound skeleton is a primary objective. The goal is to achieve high yields and excellent enantioselectivities (ee) and diastereoselectivities (dr), which are crucial for the compound's potential applications in pharmaceuticals. mdpi.com N-heterocyclic carbenes (NHCs), for example, have been successfully used to catalyze annulation reactions to generate spiro-β-lactams and other spiro-heterocycles with high enantiopurity. mdpi.com
Table 1: Comparison of Catalytic Systems in Enantioselective Spirocycle Synthesis
| Catalyst Type | Reaction | Key Advantages | Reported Efficiency (in analogous systems) |
|---|---|---|---|
| Chiral N-heterocyclic Carbene (NHC) | [2+2] Annulation | High enantioselectivity, metal-free | up to 98% ee, >95:5 dr mdpi.com |
| Palladium-catalyzed | [3+2] Cycloaddition | Construction of all-carbon spiro centers | High yields and enantioselectivity mdpi.com |
| Dual-Metal Catalysis | [3+2] Annulation | Enantio- and diastereodivergent synthesis | Access to multiple stereoisomers scispace.com |
Exploration of Novel Reaction Pathways and Methodologies
Beyond optimizing existing methods, a significant future direction lies in the exploration of entirely new reaction pathways to construct the this compound framework. Multicomponent domino reactions are particularly promising as they allow for the synthesis of complex molecules like spiro compounds in a single step from simple starting materials, reducing waste and improving efficiency. nih.gov
Future research will likely investigate cascade reactions that can sequentially form multiple rings and stereocenters present in the target molecule. mdpi.com For example, a potential pathway could involve an initial cycloaddition followed by an intramolecular cyclization to form the spirocyclic core. The development of novel [3+2] cycloaddition strategies, which are effective for creating five-membered rings, could be adapted for the synthesis of related spiropyrrolidines. researchgate.net Furthermore, diversity-oriented synthesis (DOS) strategies, which aim to produce a wide range of structurally diverse compounds, could be employed to generate libraries of this compound derivatives for biological screening. mdpi.com
Integration with Automation and Flow Chemistry for Scalable Synthesis
To move from laboratory-scale synthesis to industrial production, scalability is paramount. nih.gov Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for the production of complex molecules. spirochem.comsyrris.com This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and reproducibility. azolifesciences.com
Table 2: Advantages of Flow Chemistry vs. Batch Processing for Spirocycle Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Scalability | Often non-linear and challenging | Linear scalability by running longer or in parallel spirochem.com |
| Safety | Higher risk with large volumes of hazardous materials | Small reactor volumes enhance safety azolifesciences.com |
| Process Control | Difficult to precisely control temperature and mixing | Excellent heat and mass transfer for precise control azolifesciences.com |
| Reproducibility | Can vary between batches | High consistency and reproducibility syrris.com |
| Integration | Separate steps for reaction, work-up, and purification | Potential for integrated, multi-step synthesis with in-line analysis researchgate.net |
Advanced Computational Modeling for Rational Design of Chemical Transformations
Computational chemistry is becoming an indispensable tool for modern synthetic planning. acs.org Advanced computational modeling, particularly using Density Functional Theory (DFT), will play a crucial role in the rational design of synthetic routes to this compound. nih.gov
These theoretical models can be used to predict the feasibility of proposed reaction pathways, elucidate complex reaction mechanisms, and understand the origins of stereoselectivity. rsc.org For instance, by calculating the energy barriers of different transition states, researchers can predict which catalyst or reaction conditions will favor the desired product isomer. nih.gov This "in silico" approach can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. rsc.org It enables the rational design of more effective catalysts and substrates, accelerating the discovery of efficient and highly selective transformations. researchgate.net
Development of Smart Reagents and Sustainable Processes for Spirocyclic Synthesis
The principles of green chemistry are increasingly influencing the field of organic synthesis. nih.gov Future research on this compound will emphasize the development of sustainable processes. This includes the use of reagents and catalysts that are non-toxic, derived from renewable resources, and can be easily recycled. rsc.org
The concept of "smart reagents" involves designing molecules that can perform specific, complex transformations in a single step with high selectivity. rsc.org For the synthesis of the target spirocycle, this could mean developing advanced building blocks that already contain some of the required structural features. Additionally, exploring eco-friendly reaction conditions, such as using water or bio-based solvents, and employing energy-efficient activation methods like microwave irradiation or photocatalysis, will be key research areas. nih.govresearchgate.net The ultimate goal is to create synthetic pathways that are not only efficient and selective but also environmentally benign.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, and what reagents/conditions optimize yield and purity in academic settings?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization of precursors containing nitrogen and oxygen atoms. Key steps may involve:
- Cyclization : Use of chloroacetyl chloride in a base-mediated reaction to form the spirocyclic core .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) under controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
- Critical Parameters : Monitoring reaction progress via TLC or HPLC ensures intermediate stability, as premature quenching can lead to byproducts .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
- Methodological Answer : Structural elucidation requires:
- NMR Spectroscopy : H and C NMR to identify unique proton environments (e.g., spiro junction protons at δ 3.5–4.0 ppm) and carbon signals for the lactam carbonyl (~170 ppm) .
- X-ray Crystallography : Definitive confirmation of the spirocyclic geometry and bond angles .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (CHNO) and rule out impurities .
Q. What are the primary biological targets of this compound, and how are binding assays designed to evaluate its activity?
- Methodological Answer : The compound selectively binds sigma-1 receptors, implicated in neuroprotection and pain modulation. Assays include:
- Radioligand Displacement : Competition with H-(+)-Pentazocine in membrane preparations to measure IC values .
- Functional Assays : Calcium flux or cAMP modulation in neuronal cell lines (e.g., SH-SY5Y) to assess receptor activation/inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported sigma-1 receptor binding affinities for this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell line, ligand concentration) and validate with positive controls (e.g., BD-1047) .
- Compound Purity : Re-synthesize and re-characterize batches using HPLC and elemental analysis to exclude degradation products .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What structural modifications to this compound enhance its metabolic stability without compromising sigma-1 receptor affinity?
- Methodological Answer : Strategies include:
- Methyl Substitution : Introducing a methyl group at the 9-position (as in 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane) improves steric shielding, reducing CYP450-mediated oxidation .
- Trifluoroacetic Acid Salt Formation : Enhances solubility and bioavailability while maintaining receptor binding .
- In Silico Modeling : Molecular dynamics simulations to predict ADMET properties and guide synthetic efforts .
Q. How do spirocyclic analogs of this compound compare in reactivity and biological activity?
- Methodological Answer : Comparative analysis via:
- Structural Overlay : X-ray or computational alignment with analogs (e.g., 7-Oxa-1-azaspiro[3.5]nonane) to assess ring strain and substituent effects .
- Biological Profiling : Parallel screening against sigma-1, sigma-2, and off-target receptors (e.g., opioid receptors) to identify selectivity trends .
- Reactivity Studies : Kinetic analysis of nucleophilic substitution reactions to quantify electronic effects of oxygen/nitrogen positioning .
Q. What experimental designs are optimal for evaluating the neuroprotective efficacy of this compound in vivo?
- Methodological Answer :
- Animal Models : Use of chronic constriction injury (CCI) in rodents for neuropathic pain or middle cerebral artery occlusion (MCAO) for stroke .
- Dosage Optimization : Dose-response studies (0.1–10 mg/kg, i.p.) with pharmacokinetic profiling to establish therapeutic windows .
- Biomarker Analysis : Quantify glial fibrillary acidic protein (GFAP) and BDNF levels in cerebrospinal fluid to correlate efficacy with molecular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
